Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic. [] It is classified as a DNA gyrase B inhibitor, specifically targeting bacterial type II topoisomerases. [, , ] Its significance in scientific research lies in its potential to address the growing threat of antibiotic-resistant bacteria, particularly Neisseria gonorrhoeae. [, , , , ]
Mechanism of Action
Zoliflodacin inhibits bacterial DNA biosynthesis by targeting DNA gyrase B, an essential enzyme for bacterial DNA replication. [, , ] Unlike fluoroquinolones, zoliflodacin binds to a distinct site on DNA gyrase B, blocking DNA religation and leading to the accumulation of double-strand DNA breaks. [, ] This unique mechanism of action suggests that zoliflodacin may be less susceptible to target-mediated resistance compared to fluoroquinolones. []
Applications
The main scientific research application of zoliflodacin is as a potential treatment for drug-resistant Neisseria gonorrhoeae. [, , , , , , , , , , , , , ] In vitro studies have demonstrated its high potency against a wide range of N. gonorrhoeae strains, including multi-drug resistant isolates. [, , , , , , , ] Phase 2 clinical trials showed that oral zoliflodacin effectively treated urogenital and rectal gonorrhea infections, although its efficacy against pharyngeal infections was lower. [, ] It is currently undergoing a global phase 3 clinical trial for uncomplicated gonorrhea. [, , ]
Beyond N. gonorrhoeae, zoliflodacin has also shown in vitro activity against Mycoplasma genitalium, Helicobacter pylori, and Mycobacterium tuberculosis, including drug-resistant strains. [, , ] These findings suggest its potential for broader applications in treating other infectious diseases, particularly those caused by drug-resistant pathogens.
Future Directions
Optimizing treatment regimens for pharyngeal gonorrhea: Addressing the lower efficacy observed in treating pharyngeal infections. []
Exploring applications against other pathogens: Investigating its potential as a treatment for infections caused by other drug-resistant bacteria. [, , ]
Understanding resistance mechanisms: Elucidating the mechanisms underlying the development of zoliflodacin resistance in different bacterial species. []
Investigating combination therapies: Exploring the potential benefits and risks of combining zoliflodacin with other antibiotics. [, , ]
Developing rapid diagnostics for resistance: Creating diagnostic tools to rapidly identify zoliflodacin-resistant strains, facilitating personalized treatment. []
Related Compounds
QPT-1
Compound Description: QPT-1 is a spiropyrimidinetrione antibiotic and a progenitor of zoliflodacin. []
Relevance: QPT-1 is structurally related to zoliflodacin and exhibits antibacterial activity. It serves as a precursor in the development of zoliflodacin, with zoliflodacin demonstrating improved potency against certain bacterial strains, such as Acinetobacter baumannii, compared to QPT-1. []
Moxifloxacin
Compound Description: Moxifloxacin is a fluoroquinolone antibiotic that inhibits DNA biosynthesis by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. [, , ]
Ciprofloxacin
Compound Description: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, ]
Relevance: Similar to moxifloxacin, ciprofloxacin also targets bacterial DNA gyrase and is used as a comparator drug in studies investigating the efficacy of zoliflodacin. [, ] The emergence of widespread resistance to ciprofloxacin in Neisseria gonorrhoeae highlights the need for new treatment options like zoliflodacin. [, ]
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis. It is considered the current standard treatment for gonorrhea. [, , , ]
Relevance: Ceftriaxone serves as the primary comparator drug in numerous clinical trials assessing the efficacy and safety of zoliflodacin for the treatment of gonorrhea. [, , , ] Although ceftriaxone remains effective against many Neisseria gonorrhoeae strains, the emergence of ceftriaxone-resistant strains underscores the need for alternative treatment options like zoliflodacin. [, , , ]
Azithromycin
Compound Description: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is often used in combination with ceftriaxone for the treatment of gonorrhea. [, , , ]
Relevance: Azithromycin is commonly used in dual therapy regimens with ceftriaxone for gonorrhea treatment. [, , , ] The emergence of azithromycin resistance in Neisseria gonorrhoeae is a concern, and zoliflodacin is being investigated as a potential alternative treatment option, either alone or in combination therapies. [, , , ]
Spectinomycin
Compound Description: Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is considered an alternative treatment option for gonorrhea, particularly in cases of ceftriaxone allergy or resistance. [, ]
Relevance: Spectinomycin is a valuable alternative treatment option for gonorrhea, particularly in cases where resistance or intolerance to other antibiotics, like ceftriaxone, is observed. [, ] While zoliflodacin shows promise as a potential new treatment for gonorrhea, spectinomycin remains an important component of the current treatment armamentarium for this infection. [, ]
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is not typically used as a first-line treatment for gonorrhea. [, ]
Tetracycline
Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ]
Relevance: Tetracycline, like zoliflodacin, targets bacterial ribosomes, but it interacts with the 30S subunit, whereas zoliflodacin targets DNA gyrase. [, ] While tetracycline was previously used to treat gonorrhea, its use has declined due to widespread resistance. [, ] Zoliflodacin is being investigated as a potential new treatment option for gonorrhea, offering a different mechanism of action compared to tetracycline. [, ]
Ceftaroline
Compound Description: Ceftaroline is a fifth-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis, exhibiting activity against a broad range of Gram-positive and Gram-negative bacteria. []
Lefamulin
Compound Description: Lefamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It exhibits activity against a range of Gram-positive bacteria, including some respiratory pathogens. []
Relevance: Like azithromycin, lefamulin targets bacterial protein synthesis but interacts with a different site on the 50S ribosomal subunit. [] Both lefamulin and zoliflodacin represent potential treatment options for infections caused by drug-resistant bacteria, although they target distinct bacterial pathways and are being investigated for different clinical indications. []
Gepotidacin
Compound Description: Gepotidacin is a triazaacenaphthylene antibiotic and a first-in-class bacterial topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication. [, , ]
Relevance: Gepotidacin, similar to zoliflodacin, belongs to a novel class of antibiotics that target bacterial topoisomerases. [, , ] Both are considered promising candidates for the treatment of gonorrhea and other infections caused by drug-resistant bacteria, with gepotidacin also in late-stage clinical trials. [, , ]
Solithromycin
Compound Description: Solithromycin is a fluoroketolide antibiotic, belonging to the macrolide class. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, ]
Relevance: Solithromycin shares a similar mechanism of action with azithromycin, targeting bacterial protein synthesis, but it exhibits a broader spectrum of activity and improved stability against certain resistance mechanisms. [, ] While solithromycin was investigated as a potential treatment for gonorrhea, it did not demonstrate non-inferiority to ceftriaxone in clinical trials, whereas zoliflodacin has shown promising results and is currently in late-stage clinical development. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alfacalcidol-D6, a deuterated Alfacalcidol (1-hydroxycholecalciferol; Alpha D3; 1.alpha.-Hydroxyvitamin D3), is a non-selective VDR activator medication. Alfacalcidol (1-hydroxycholecalciferol; Alpha D3; 1.alpha.-Hydroxyvitamin D3) improves mechanical bone strength and bone mass; suppresses osteoclastic bone resorption in vivo.
KPT-8602 is highly specific for XPO1 inhibition and demonstrates potent anti-leukemic activity.target: XPO1In vitro: KPT-8602 induced caspase-dependent apoptosis in a panel of leukemic cell lines. [1]In vivo: KPT-8602 showed potent anti-leukemia activity in a mouse ALL model as well as in patient-derived T- and B-ALL xenograft models without affecting normal hematopoiesis. [1] KPT-8602 shows similar in vitro potency compared with KPT-330 but lower central nervous system penetration, which resulted in enhanced tolerability, even when dosed daily, and improved survival in CLL and AML murine models compared with KPT-330. [2] KPT-8602 can be given daily compared to the two or three times weekly regimen of selinexor, and exhibits greater anti-leukemic efficacy against both leukemic blasts and LICs in AML patient-derived xenograft models. Importantly, normal hematopoietic stem and progenitor cell (HSPC) frequency is not significantly reduced by KPT-8602, providing a therapeutic window for elimination of relapse-driving LICs while sparing normal HSPCs. [3]
Fumarate hydratase-IN-1, an enzyme of the TCA cycle. Inhibition of fumarate hydratase-IN-1 can contribute to tumorigenicity in some cells. The use of a photoaffinity labeling strategy identified fumarate hydratase as the principal pharmacological target.[1] In vitro: The activity of this enzyme was measured using a well-established assay that monitored the conversion of fumarate into L-malate and subsequent oxidation of L-malate to oxaloacetate by malate dehydrogenase. Initial controls established that neither the carboxylic acid 3 nor ester 2 inhibited malate dehydrogenase Using this two-enzyme protocol we found that carboxylic acid 3 inhibited fumarate hydratase in a dose-dependent fashion in vitro. Besides, inhibition of fumarate hydratase can contribute to tumorigenicity in some cells.[1]
2-pyridinylmethylsulfinylbenzimidazole proton pump inhibitor that is used in the treatment of GASTROESOPHAGEAL REFLUX and PEPTIC ULCER. See also: Pantoprazole Sodium (preferred); Pantoprazole (has active moiety).
SA4503(AGY-94806; Cutamesine) is a selective sigma 1 receptor(σ1R) agonist; high affinity for the sigma 1 receptor subtype labeled by (+)-[3H]pentazocine (IC50 = 17.4 +/- 1.9 nM); 100-fold less affinity for the sigma 2 receptor.IC50 value: 17.4 nM [1]Target: σ1R agonistin vitro: SA4503 showed little affinity for 36 other receptors, ion channels and second messenger systems. SA4503 significantly increased the KD value, but did not affect the Bmax value for specific (+)-[3H]pentazocine binding. SA4503 is a potent and selective agonist for the sigma 1 receptor subtype in the brain [1]. At concentrations of 1-10μM, SA4503 reduced SOD1(G93A)-induced cell death in a concentration-dependent manner [3].in vivo: The intravenous administration of SA4503 (0.01-1.28 mg/kg) did not significantly alter the firing rate or pattern of spontaneously active DA neurons in either the SNC or VTA. A single injection of either 0.1 or 0.3 mg/kg i.p. of SA4503 did not alter the number of spontaneously active SNC and VTA DA neurons. In contrast, a single injection of 1 mg/kg i.p. of SA4503 produced a significant decrease and increase in the number of spontaneously active SNC and VTA DA neurons, respectively[2]. SA4503 suppressed the progression of ALS in an SOD1(G93A) ALS mouse model. SA4503 did not affect the onset time of ALS. However, it significantly extended the survival time in the SOD1(G93A) mice compared with a vehicle-treated group [3].
SA 4503 is a sigma-1 (σ1) receptor agonist that is selective for σ1 over σ2 receptors in a radioligand binding assay using guinea pig brain homogenates (Kis = 4.6 and 63 nM, respectively). SA 4503 (10 μM) reduces light-induced cell death, decreases in σ1 expression, disruption of the mitochondrial membrane potential, and activation of caspase-3/7 in murine 661W cells, effects that are blocked by the σ1 receptor antagonist BD 1047.2 In vivo, SA 4503 (10 mg/kg) increases extracellular acetylcholine concentrations in the frontal cortex and improves step-through latency in a passive avoidance test in rats with scopolamine-induced memory impairment. SA 4503 reduces working and reference memory errors induced by a time delay and MK-801 in a radial arm maze in rats when administered at a dose of 0.3 mg/kg, effects which are ameliorated by the σ1 antagonist NE-100.4 Pre-administration of SA 4503 (500 μM) into the intravitreal space reduces light-induced thinning of the mouse retina outer nuclear layer by approximately 50%. 2
Zoledronic Acid is a synthetic imidazole bisphosphonate analog of pyrophosphate with anti-bone-resorption activity. A third-generation bisphosphonate, zoledronic acid binds to hydroxyapatite crystals in the bone matrix, slowing their dissolution and inhibiting the formation and aggregation of these crystals. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids, donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which are important in the process of osteoclast turnover. Decreased bone turnover and stabilization of the bone matrix contribute to the analgesic effect of zoledronic acid with respect to painful osteoblastic lesions. The agent also reduces serum calcium concentrations associated with hypercalcemia. An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.